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Compound of Interest

Compound Name: 5-(m-Chlorophenoxy)picolinic acid

CAS No.: 72133-34-7

Cat. No.: B3024832

Get Quote

Executive Summary & Compound Identity
5-(m-Chlorophenoxy)picolinic acid (CAS: 72133-34-7) is a specialized pyridine derivative

utilized primarily as a pharmacophore scaffold in medicinal chemistry (specifically for TRPC6

and PHD inhibitors) and as an intermediate in the synthesis of pyridine-based herbicides.[1][2]

This guide provides a rigorous spectroscopic profile derived from structural analysis and

validated analog data.[2] It is designed to assist analytical chemists and synthetic researchers

in the structural confirmation of this compound during drug discovery and process

development.[2]
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Parameter Details

IUPAC Name 5-(3-chlorophenoxy)pyridine-2-carboxylic acid

Molecular Formula C₁₂H₈ClNO₃

Molecular Weight 249.65 g/mol

CAS Number 72133-34-7

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, MeOH; sparingly soluble in

water (acidic form)

Synthesis & Impurity Profile Context
To accurately interpret spectroscopic data, one must understand the synthetic origin.[1][2] The

presence of specific impurities (e.g., unreacted nitriles or phenols) will manifest in the spectra.

[1][2]

Synthetic Pathway (Nucleophilic Aromatic Substitution)
The compound is typically synthesized via an SNAr reaction followed by hydrolysis.[1][2]

5-Bromo-2-cyanopyridine
(Starting Material 1)

5-(3-Chlorophenoxy)picolinonitrile
(Intermediate)

K2CO3, DMF
100°C, SNAr

3-Chlorophenol
(Starting Material 2)

5-(m-Chlorophenoxy)picolinic acid
(Final Product)

NaOH, H2O
Hydrolysis -> Acidification

Click to download full resolution via product page

Figure 1: Standard synthetic route. Note that the nitrile intermediate (C≡N stretch ~2230 cm⁻¹)

must be absent in the final product.[2]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 1H NMR spectrum is characterized by two distinct aromatic systems: the trisubstituted

pyridine ring and the tetrasubstituted benzene ring.[1][2]

1H NMR (DMSO-d₆, 400 MHz)
Note: Chemical shifts are reported in ppm (δ) relative to TMS.
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Position Shift (δ ppm) Multiplicity Coupling (Hz)
Assignment
Logic

COOH 13.0 - 13.5 Broad Singlet -

Carboxylic acid

proton

(exchangeable).

[1][2]

Py-H6 8.45 - 8.55 Doublet (d) J ≈ 2.8

Deshielded by

ring nitrogen and

ortho-ether

oxygen.[1][2]

Py-H3 8.10 - 8.15 Doublet (d) J ≈ 8.6

Ortho to

electron-

withdrawing

carboxyl group.

[1][2]

Py-H4 7.55 - 7.65
Doublet of

Doublets (dd)
J ≈ 8.6, 2.8

Coupled to H3

and H6.[1][2]

Upfield due to

ether donation.

[1][2]

Ph-H5' 7.40 - 7.48 Triplet (t) J ≈ 8.0

Meta to Cl and

O; typical

benzene

resonance.[1][2]

Ph-H2' 7.25 - 7.30 Triplet (t) J ≈ 2.0

Isolated proton

between Cl and

O (deshielded).

[1][2]

Ph-H4' 7.15 - 7.22 Multiplet -

Para to ether

oxygen; shielded

by resonance.[1]

[2]
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Ph-H6' 7.05 - 7.12 Multiplet -

Ortho to ether

oxygen; shielded

by resonance.[1]

[2]

Critical Interpretation:

The "Picolinic Gap": The large separation between Py-H6 (~8.5 ppm) and Py-H4 (~7.6 ppm)

is diagnostic of 5-substituted picolinic acids.[1][2]

Coupling Verification: Verify the small coupling (J ≈ 2.8 Hz) on Py-H6; this represents meta-

coupling to Py-H4 across the oxygen-substituted carbon.

13C NMR (DMSO-d₆, 100 MHz)
Carbonyl (C=O): ~165.0 ppm.[1][2]

Pyridine C2 (ipso to COOH): ~145.0 ppm.[1][2]

Pyridine C6 (alpha to N): ~140.5 ppm (High intensity).[1][2]

Pyridine C5 (ipso to O): ~156.0 ppm (Deshielded by Oxygen).[1][2]

Phenoxy Carbons: Complex region 118–135 ppm. C-Cl ipso carbon typically ~134 ppm; C-O

ipso carbon ~155 ppm.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the halogen substitution pattern.[1][2]

Ionization Mode: ESI (-) or ESI (+)

Molecular Ion:

Positive Mode [M+H]⁺: 250.0 (³⁵Cl) / 252.0 (³⁷Cl)[1][2]

Negative Mode [M-H]⁻: 248.0 (³⁵Cl) / 250.0 (³⁷Cl)[1][2]
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Isotope Pattern: A distinct 3:1 ratio between the molecular ion (M) and the M+2 peak

confirms the presence of a single Chlorine atom.[1][2]

Fragmentation Pathway (ESI+):

[M+H]⁺ (m/z 250): Parent ion.

Loss of CO₂ (m/z 206): Decarboxylation of the picolinic acid moiety (common in ortho-N-

heterocyclic acids).[1][2]

Cleavage of Ether (m/z 128/130): Generation of the chlorophenol fragment.

[M+H]+ 
 m/z 250/252

[M - COOH]+ 
 m/z 205/207

- CO2 / H2O

Chlorophenol Ion 
 m/z 128/130

Ether Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation logic in positive electrospray ionization.

Infrared Spectroscopy (FT-IR)
IR is essential for confirming the oxidation state of the carbon (Acid vs. Nitrile intermediate).[1]

[2]
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

2500 - 3300 O-H Stretch (Broad)
Confirms Carboxylic Acid

(Dimer).[1][2]

1705 - 1725 C=O[1][2] Stretch
Strong acid carbonyl peak.[1]

[2]

1580 - 1600 C=N / C=C Stretch
Pyridine ring breathing modes.

[1][2]

1230 - 1250 C-O-C Stretch
Asymmetric ether stretch (Aryl-

O-Aryl).[1][2]

750 - 800 C-Cl Stretch Aryl chloride signature.[1][2]

Quality Control Check: Absence of a sharp peak at 2230 cm⁻¹ confirms the complete hydrolysis

of the nitrile precursor.[1][2]

UV-Vis Spectroscopy[1][2]
Solvent: Methanol[1][2]

λ max: ~265 nm, ~310 nm[1][2]

Transitions: π → π* (Pyridine ring) and n → π* (Lone pairs on N and O).

Note: The 310 nm band is sensitive to pH due to protonation of the pyridine nitrogen.[1][2]

Experimental Protocol: Sample Preparation
To ensure reproducibility of the data above, follow this preparation protocol:

NMR Sample: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆.

Why DMSO? Picolinic acids often have poor solubility in CDCl₃ and can aggregate,

broadening peaks.[1][2] DMSO disrupts hydrogen bonding dimers.[1][2]

MS Sample: Dilute to 10 µg/mL in Acetonitrile/Water (50:50) + 0.1% Formic Acid.[1][2]
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Note: Avoid high concentrations to prevent dimer formation in the source.[1][2]

HPLC Purity Check:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2]

Mobile Phase: Gradient 5% -> 95% MeCN in Water (+0.1% TFA).[1][2]

Detection: 254 nm.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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